molecular formula C10H7ClN2O B1395790 2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde CAS No. 1186663-54-6

2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde

Cat. No. B1395790
M. Wt: 206.63 g/mol
InChI Key: SLALOCOMXZNERI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde” is a chemical compound with the molecular formula C10H7ClN2O . It has a molecular weight of 206.628 .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde”, has been reported in various studies . One method involves the one-pot condensation of pyrazole-4-carbaldehydes with o-phenylenediamine .


Molecular Structure Analysis

The molecular structure of “2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde” includes a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms . The compound also contains a benzaldehyde group .


Chemical Reactions Analysis

Pyrazole derivatives, including “2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde”, can undergo various chemical reactions . For instance, they can be synthesized through reactions of arene-1,2-diamines with carboxylic acids, nitriles, or ortho esters .


Physical And Chemical Properties Analysis

“2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde” has a density of 1.3±0.1 g/cm3 and a boiling point of 342.6±32.0 °C at 760 mmHg . The melting point is not available .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Benzopyrano[4,3-c]pyrazoles : 2-Alkynyloxy-benzaldehydes, similar to 2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde, have been used to synthesize [1]benzopyrano[4,3-c]pyrazoles through reactions with p-toluenesulfonylhydrazide and subsequent dehydrogenation, indicating their utility in the synthesis of complex organic compounds (Janietz & Rudorf, 1989).

  • Creation of Pyrazole-based Schiff Base Ligands : Substituted benzaldehydes have been used to produce pyrazole-based Schiff base ligands, which are later used to form palladium(II) complexes. This showcases the role of such compounds in the formation of coordination complexes with potential medicinal applications (Abu-Surrah et al., 2010).

  • Synthesis of Thiazoles and Pyrazoles : Research has utilized benzaldehydes to synthesize novel thiazoles and pyrazoles, indicating the potential of 2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde in heterocyclic chemistry and drug design (Kariuki et al., 2022).

Biological Applications

  • Anticancer and Antibacterial Properties : Compounds synthesized from substituted benzaldehydes, similar to 2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde, have been evaluated for their anticancer and antibacterial potency, indicating its potential in developing new therapeutics (Deshineni et al., 2020).

  • Antioxidant and Antitumor Evaluation : The synthesis of N-substituted-2-amino-1,3,4-thiadiazoles using compounds structurally similar to 2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde shows promising results in antioxidant and antitumor activities, highlighting its relevance in medicinal chemistry (Hamama et al., 2013).

  • Synthesis of Benzimidazole-pyrazoline Hybrid Molecules : The creation of hybrid molecules involving pyrazoline and benzimidazole derivatives, starting from reactions involving benzaldehydes, suggests the application of 2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde in synthesizing compounds with anti-diabetic properties (Ibraheem et al., 2020).

Chemical Reactions and Catalysis

  • Synthesis of Pyrazole Derivatives : Substituted benzaldehydes are used in the synthesis of pyrazole derivatives, highlighting the potential role of 2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde in synthesizing structurally diverse pyrazoles (Yang, 2008).

  • Creation of 3,4-Dihydropyrimidine-2(1H)-thione Derivatives : The use of benzaldehyde derivatives in the synthesis of pyrazole-based pyrimidine scaffolds, relevant in AIDS chemotherapy, underscores the potential of 2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde in synthesizing pharmacologically important compounds (Ajani et al., 2019).

Future Directions

The development of synthetic approaches to new pyrazole derivatives, including “2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde”, is an important area of research . These compounds have potential applications in medicinal chemistry due to their diverse biological activities .

properties

IUPAC Name

2-chloro-4-pyrazol-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-10-6-9(3-2-8(10)7-14)13-5-1-4-12-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLALOCOMXZNERI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC(=C(C=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90700183
Record name 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde

CAS RN

1186663-54-6
Record name 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde
Reactant of Route 3
Reactant of Route 3
2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde

Citations

For This Compound
1
Citations
L Liu, M Tang, R Pragani, FG Whitby… - Journal of medicinal …, 2021 - ACS Publications
Classic galactosemia is a rare disease caused by inherited deficiency of galactose-1 phosphate uridylyltransferase (GALT). Accumulation of galactose-1 phosphate (gal-1P) is thought …
Number of citations: 3 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.